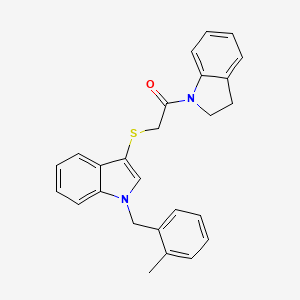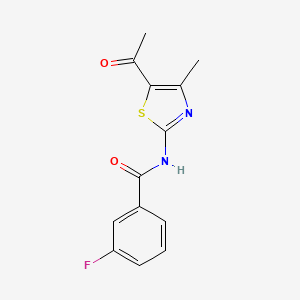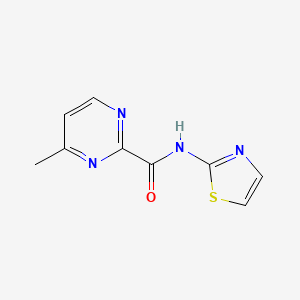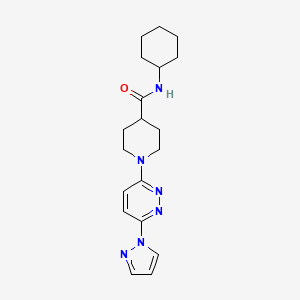
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CUDC-305, which is a potent inhibitor of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) tyrosine kinase.
Mecanismo De Acción
The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves the inhibition of HDAC and EGFR tyrosine kinase. HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. EGFR tyrosine kinase is a receptor that is involved in cell proliferation, differentiation, and survival. By inhibiting these two targets, 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can inhibit tumor growth in xenograft mouse models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is its potency as an HDAC and EGFR tyrosine kinase inhibitor. This compound has been shown to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone. One direction is to study the combination of this compound with other anti-cancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosing and administration. Additionally, the potential applications of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone in other fields, such as neurodegenerative diseases and inflammation, can also be explored.
Métodos De Síntesis
The synthesis of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-(1H-indol-3-yl)ethan-1-amine by reacting indole with ethylenediamine. In the second step, 2-(1H-indol-3-yl)ethan-1-amine is reacted with 2-methylbenzyl chloride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine. The third step involves the reaction of 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine with carbon disulfide and sodium hydride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide. Finally, 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide is reacted with 2-bromoacetophenone to form 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone.
Aplicaciones Científicas De Investigación
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in cancer research. It has been found that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a potent inhibitor of HDAC and EGFR tyrosine kinase, which are both involved in cancer progression. Therefore, this compound has the potential to be used as an anti-cancer agent.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)30-18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERXDOVLRAKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)


![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)